2-Chloro-4-methyl-5-nitro-pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-methylpyridine, followed by oxidation to introduce the N-oxide group. The reaction typically requires the use of nitric acid and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a platinum catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Nitric acid, other strong oxidizers.
Major Products Formed
Reduction: 2-Amino-4-methyl-5-nitro-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-4-methyl-5-nitro-pyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Lacks the N-oxide group, making it less reactive in certain contexts.
2-Chloro-5-nitro-4-picoline: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
This functional group allows for unique interactions and transformations that are not possible with similar compounds lacking the N-oxide group .
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
2-chloro-4-methyl-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-6(7)8(10)3-5(4)9(11)12/h2-3H,1H3 |
InChI-Schlüssel |
UPOSBORDHOMNNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.